molecular formula C6H8ClNO B13648065 N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

Cat. No.: B13648065
M. Wt: 145.59 g/mol
InChI Key: YENIJLHVLRUQGR-UHFFFAOYSA-N
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Description

N-Ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a carbamoyl chloride derivative characterized by an ethyl group and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom of the carbamoyl moiety. Its molecular formula is C₆H₇ClNO, with a calculated molecular weight of 145.45 g/mol. The propargyl substituent introduces a terminal alkyne group, which may confer unique reactivity in synthetic applications, such as participation in Huisgen cycloaddition ("click chemistry") or alkyne-based coupling reactions. Carbamoyl chlorides are widely employed as alkylating or acylating agents in pharmaceutical and agrochemical synthesis due to their electrophilic carbonyl chloride group .

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylcarbamoyl chloride

InChI

InChI=1S/C6H8ClNO/c1-3-5-8(4-2)6(7)9/h1H,4-5H2,2H3

InChI Key

YENIJLHVLRUQGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride typically involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:

N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl\text{N-ethyl-N-(prop-2-yn-1-yl)amine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-ethyl-N-(prop-2-yn-1-yl)amine+COCl2​→N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbon in N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride facilitates nucleophilic attacks, forming derivatives based on the nucleophile involved:

Nucleophile Reaction Conditions Product Application
AminesRoom temperature, inert atmosphereSubstituted ureasMedicinal chemistry (e.g., drug scaffolds)
AlcoholsBase (e.g., pyridine), 0–25°CCarbamatesPolymer synthesis
ThiolsMildly basic conditionsThiocarbamatesBioconjugation

Example with amines:
R-NH2+N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chlorideR-NH-C(=O)-N(Et)(CH2C≡CH)+HCl\text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(=O)-N(Et)(CH}_2\text{C≡CH)} + \text{HCl} .

Huisgen Cycloaddition (Click Chemistry)

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

Azide Conditions Triazole Product
Benzyl azideCuSO₄, sodium ascorbate, H₂O/tert-BuOH1-Benzyl-4-(carbamoyl)triazole
Polyethylene glycol (PEG)-azideRoom temperature, 24 hPEG-functionalized triazole adducts

This reaction is critical for bioconjugation and materials science due to its high efficiency and selectivity .

Hydrolysis

Hydrolysis proceeds under acidic or basic conditions:

Condition Product Byproduct
Aqueous HCl (pH < 2)N-Ethyl-N-(prop-2-yn-1-yl)carbamic acidHCl
NaOH (pH > 10)Sodium carbamateNaCl, H₂O

Hydrolysis kinetics are influenced by steric effects from the ethyl and propargyl groups, slowing reaction rates compared to simpler carbamoyl chlorides .

Mechanistic Insights

  • Electrophilic Reactivity : The carbonyl carbon’s electrophilicity drives nucleophilic substitution. Steric hindrance from the ethyl and propargyl groups reduces reaction rates with bulkier nucleophiles .

  • Decarbamoylation : Studies on analogous compounds show that larger N-alkyl substituents (e.g., ethyl vs. methyl) decrease decarbamoylation rates by up to 800-fold due to active-site distortion in enzymatic systems .

Scientific Research Applications

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves reactivity towards nucleophiles, acting as an electrophile at the carbonyl carbon, leading to the formation of various derivatives depending on the specific nucleophile and reaction conditions.

Scientific Research Applications

Chemistry
this compound serves as a fundamental building block in synthesizing complex molecules, notably in the creation of pharmaceuticals and agrochemicals.

Biology
This compound is utilized in modifying biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine
In medicine, this compound is involved in developing new drugs and therapeutic agents, particularly in cancer research. Furthermore, Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) which this compound inhibits, can be used as biomarkers for the detection of Alzheimer’s disease, Hirschsprung’s disease, and multiple sclerosis .

Industry
this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution The compound reacts with nucleophiles like amines, alcohols, and thiols to form carbamates, esters, and thioesters. Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used under mild conditions.
  • Hydrolysis In the presence of water, it hydrolyzes to form N-ethyl-N-(prop-2-yn-1-yl)amine and carbon dioxide, typically carried out in aqueous acidic or basic conditions.
  • Oxidation and Reduction The compound can undergo oxidation to form N-ethyl-N-(prop-2-yn-1-yl)carbamic acid or reduction to form N-ethyl-N-(prop-2-yn-1-yl)methanamine. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Mechanism of Action

The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity with nucleophiles and oxidizing agents. The compound can act as an electrophile, facilitating the substitution of the chloride group by nucleophiles. In oxidation reactions, it can generate reactive oxygen species through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride with structurally related carbamoyl and sulfamoyl chlorides:

Compound Name R₁ R₂ Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Ethyl Propargyl C₆H₇ClNO 145.45 (calc.) Terminal alkyne, electrophilic Cl
N-Methyl-N-(propan-2-yl)carbamoyl chloride Methyl Isopropyl C₅H₁₀ClNO 135.59 Branched alkyl substituents
N-Ethyl-N-methyl carbamoyl chloride Ethyl Methyl C₄H₈ClNO 121.56 (calc.) Linear alkyl groups
Dimethylcarbamoyl chloride Methyl Methyl C₃H₆ClNO 107.54 Symmetric substituents
N-Ethyl-N-(propan-2-yl)sulfamoyl chloride Ethyl Isopropyl C₅H₁₂ClNO₂S 249.67 Sulfamoyl (SO₂) backbone

Key Observations :

  • Propargyl Group : The terminal alkyne in the target compound distinguishes it from alkyl-substituted analogs, enabling orthogonal reactivity in synthetic pathways .
  • Steric Effects : Branched substituents (e.g., isopropyl in ) reduce electrophilicity compared to linear groups (ethyl, methyl).
  • Sulfamoyl vs. Carbamoyl : Sulfamoyl chlorides (e.g., ) exhibit distinct reactivity due to the sulfonyl group, often used in sulfonamide drug synthesis.

Physicochemical Properties

Property This compound N-Methyl-N-(propan-2-yl)carbamoyl chloride Dimethylcarbamoyl chloride
Molecular Weight (g/mol) 145.45 (calc.) 135.59 107.54
Boiling Point Not reported Not reported 90–92°C (literature)
Solubility Likely polar aprotic solvents Soluble in DCM, THF Miscible with organic solvents
Stability Moisture-sensitive Moisture-sensitive Hydrolyzes rapidly in water

Notes:

  • The propargyl group’s low polarity may reduce aqueous solubility compared to alkyl-substituted analogs.
  • All carbamoyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols) .

Hazard Profiles

Compound Hazard Statements GHS Pictograms
This compound Likely H314 (skin/eye corrosion), H335 (respiratory irritation) Corrosion, Health Hazard
N-Methyl-N-(propan-2-yl)carbamoyl chloride H302 (harmful if swallowed), H314, H335 Corrosion, Health Hazard
N-(Chloromethyl)-N-phenylcarbamoyl chloride H302, H314, H335 Corrosion, Health Hazard

Safety Notes:

  • Carbamoyl chlorides universally require handling under inert conditions due to moisture sensitivity and corrosivity.

Research Findings and Data

Industrial Relevance

  • Enamine Ltd. catalogs structurally diverse carbamoyl/sulfamoyl chlorides (e.g., ), highlighting their commercial demand as building blocks.

Biological Activity

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and reactivity. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C₆H₈ClNO
  • Molecular Weight: 145.6 g/mol
  • CAS Number: 2763906-65-4
  • Purity: 95%

The compound is characterized by the presence of a prop-2-yn-1-yl group, which enhances its reactivity compared to similar compounds, making it a valuable building block in synthetic chemistry.

This compound primarily acts as an electrophile in chemical reactions. The carbonyl carbon is the main site for nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile involved. This reactivity allows for modifications of biomolecules, facilitating studies on their functions and interactions in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Streptococcus agalactiae75 µM
Staphylococcus aureus100 µM

These findings suggest that the compound exhibits bacteriostatic characteristics, particularly against Gram-positive bacteria .

Applications in Drug Development

The compound has been explored for its role in drug development, especially in cancer research. Its ability to modify biomolecules makes it suitable for synthesizing new therapeutic agents. Research indicates that it can be used to create more complex molecules that may have enhanced biological activity or specificity.

Case Studies

  • Synthesis and Evaluation of Antibacterial Activity:
    A study synthesized derivatives of this compound and evaluated their antibacterial properties against various strains. The results indicated that certain derivatives had improved efficacy compared to standard antibiotics, suggesting a potential pathway for developing new antibacterial agents .
  • Modification of Proteins:
    Another investigation focused on using this compound to modify proteins for studying their interactions with other biomolecules. The modifications allowed researchers to elucidate functional pathways and mechanisms within cellular environments, providing insights into disease processes and potential therapeutic targets .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound Name Structural Difference Notable Activity
N-methyl-N-(prop-2-yn-1-yl)carbamoyl chlorideMethyl group instead of ethylLess reactive than the ethyl variant
N-ethyl-N-(propan-2-yl)carbamoyl chloridePropan-2-yl group instead of prop-2-yneDifferent reactivity profile

The presence of the alkyne functionality in this compound imparts distinct properties that are beneficial for specific applications in chemical synthesis and drug development .

Q & A

Basic: What are the optimal synthetic methodologies for N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride, and how can reaction parameters be systematically optimized?

Methodological Answer:
The synthesis typically involves phosgenation of the corresponding amine using safer alternatives like triphosgene to avoid handling toxic phosgene gas . Key optimization parameters include:

  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis.
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., polymerization of the propargyl group).
  • Stoichiometry : Use a 1:1 molar ratio of triphosgene to the amine precursor to avoid excess reagent contamination.
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 0.1 mmHg) yields high-purity product .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethyl (δ 1.2–1.4 ppm, triplet), propargyl (δ 2.1–2.3 ppm, triplet), and carbonyl (δ 155–160 ppm) groups .
  • IR Spectroscopy : A strong C=O stretch at ~1750–1800 cm1^{-1} and C-Cl stretch at ~750–800 cm1^{-1} validate functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 162.6) and fragments (e.g., loss of Cl^-) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 52.3%, H: 6.7%, N: 8.6%) .

Advanced: How can computational modeling resolve discrepancies in reaction pathway predictions for carbamoyl chloride derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and intermediates to identify competing pathways (e.g., nucleophilic substitution vs. elimination). For example, model the reactivity of the propargyl group under varying electrophilic conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects to explain unexpected byproducts (e.g., hydrolysis in trace moisture) .
  • Cross-Validation : Compare computed spectroscopic data (e.g., 13^13C NMR chemical shifts) with experimental results to validate mechanistic hypotheses .

Advanced: What strategies mitigate thermal or hydrolytic decomposition during storage and handling of this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent photodegradation. Use molecular sieves (3Å) to adsorb residual moisture .
  • Stabilizers : Add 0.1–1% w/w of free-radical inhibitors (e.g., BHT) to suppress propargyl group polymerization .
  • Handling Protocols : Conduct reactions in gloveboxes with humidity <10 ppm. Quench residues with cold aqueous sodium bicarbonate to neutralize HCl byproducts .

Advanced: How should researchers address contradictory crystallographic data when resolving the structure of carbamoyl chloride derivatives?

Methodological Answer:

  • High-Resolution X-ray Diffraction : Collect data at 100 K to minimize thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered propargyl or ethyl groups .
  • Twinned Data Analysis : For crystals with twinning (common in low-symmetry space groups), employ SHELXD to deconvolute overlapping reflections .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury to visualize electron density maps for ambiguous regions .

Basic: What safety protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use respirators with organic vapor cartridges if ventilation is inadequate .
  • Spill Management : Neutralize spills with sodium bicarbonate slurry, then adsorb using vermiculite. Dispose as hazardous halogenated waste .
  • Exposure Monitoring : Install real-time FTIR sensors to detect airborne HCl or carbamoyl chloride above 0.1 ppm (OSHA PEL) .

Advanced: How can kinetic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Monitor reaction progress (e.g., with benzylamine) via 1^1H NMR, tracking the disappearance of the carbonyl signal. Calculate rate constants (k) at varying temperatures (25–60°C) to construct an Arrhenius plot .
  • Competitive Experiments : Compare reactivity with structurally similar amines (e.g., ethylamine vs. propargylamine) to assess steric/electronic effects .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace reaction pathways via 15^{15}N NMR .

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